molecular formula C8H8BrClF3N B577658 (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride CAS No. 1214327-18-0

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B577658
CAS No.: 1214327-18-0
M. Wt: 290.508
InChI Key: HORZWZPMQXTRCI-UHFFFAOYSA-N
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Description

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H8BrClF3N. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a trifluoromethyl group, and a methanamine group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-(trifluoromethyl)aniline, undergoes bromination to introduce the bromine atom at the meta position relative to the trifluoromethyl group.

    Amination: The brominated intermediate is then subjected to amination to introduce the methanamine group.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid derivative can yield a biaryl compound, while nucleophilic substitution can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

[3-bromo-4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-7-3-5(4-13)1-2-6(7)8(10,11)12;/h1-3H,4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORZWZPMQXTRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743128
Record name 1-[3-Bromo-4-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214327-18-0
Record name 1-[3-Bromo-4-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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